molecular formula C10H12N2O3S B13345099 3-Amino-N-(cyclopropylsulfonyl)benzamide

3-Amino-N-(cyclopropylsulfonyl)benzamide

Cat. No.: B13345099
M. Wt: 240.28 g/mol
InChI Key: UPLYRAMBMBVZFD-UHFFFAOYSA-N
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Description

3-Amino-N-(cyclopropylsulfonyl)benzamide is an organic compound with the molecular formula C10H12N2O2S It is a benzamide derivative characterized by the presence of an amino group at the third position of the benzene ring and a cyclopropylsulfonyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(cyclopropylsulfonyl)benzamide typically involves the condensation of 3-aminobenzoic acid with cyclopropylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also improves the efficiency and safety of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(cyclopropylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Amino-N-(cyclopropylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-N-(cyclopropylsulfonyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(cyclopropyl)benzamide
  • 3-Amino-N-(methylsulfonyl)benzamide
  • 3-Amino-N-(ethylsulfonyl)benzamide

Uniqueness

3-Amino-N-(cyclopropylsulfonyl)benzamide is unique due to the presence of the cyclopropylsulfonyl group, which imparts specific chemical and biological properties to the compound. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other benzamide derivatives.

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

3-amino-N-cyclopropylsulfonylbenzamide

InChI

InChI=1S/C10H12N2O3S/c11-8-3-1-2-7(6-8)10(13)12-16(14,15)9-4-5-9/h1-3,6,9H,4-5,11H2,(H,12,13)

InChI Key

UPLYRAMBMBVZFD-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC(=O)C2=CC(=CC=C2)N

Origin of Product

United States

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